2-(2-Chloro-3-pyridinyl)-1-prop-2-enylbenzimidazole
Overview
Description
2-(2-Chloro-3-pyridinyl)-1-prop-2-enylbenzimidazole is a heterocyclic compound that contains both a pyridine and a benzimidazole ring
Scientific Research Applications
Antibacterial and Antifungal Activity : 1-(pyridine-3-methyl) 2-ethylbenzimidazole, a related compound, has demonstrated resistance to different bacteria and exhibits higher antifungal activity against certain fungi, although it shows no significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Ni Qingling et al., 2009).
Enzyme Inhibition and Antioxidant Activity : PEPPSI-type Palladium(II) complexes with benzimidazole-type ligands, including 1-(2-methyl-2-propenyl)-3-[benzylbenzimidazole]-2-ylidene, have shown potential as drugs for neurodegenerative disorders like Alzheimer's and Parkinson's disease, due to their enzyme inhibition and antioxidant properties (Elvan Üstün et al., 2021).
Corrosion Inhibition : Benzimidazole derivatives, including 2-(2-pyridyl)benzimidazole, have been found effective in inhibiting the corrosion of iron in hydrochloric acid solutions (K. F. Khaled, 2003).
DNA Binding Agents : Certain bis-2-(pyridyl)-1H-benzimidazoles have been synthesized and studied for their DNA binding properties, demonstrating specific binding to double-stranded DNA, which is relevant for molecular biology and pharmacology (P. Chaudhuri et al., 2007).
Fluorescent Probes : A compound related to 2-(2-Chloro-3-pyridinyl)-1-prop-2-enylbenzimidazole has been used as an efficient fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solutions (N. Shao et al., 2011).
Organic Material Synthesis : Research on the solid-state versatility of molecular salts/cocrystals of related compounds, such as 2-Chloro-4-nitrobenzoic Acid, highlights their importance in crystal engineering and potential pharmaceutical applications (Madhavi Oruganti et al., 2017).
Metal Ion Sensing and Ionic Conductivity : Pyridine coupled mono and bisbenzimidazoles, synthesized for their gelation properties, have demonstrated selective metal ion sensing and ionic conductivity, making them potential candidates for various chemical sensors and electronic applications (Santanu Panja et al., 2018).
Anthelmintic Activities : Derivatives of benzimidazoles, such as 2-pyridinyl-5-isothiocyanatobenzimidazoles, have shown significant anthelmintic activities, suggesting their potential as veterinary pharmaceuticals (R. Haugwitz et al., 1979).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-3-pyridinyl)-1-prop-2-enylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-pyridinecarboxaldehyde and 1-prop-2-enylbenzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to streamline the process and ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucle
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-prop-2-enylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c1-2-10-19-13-8-4-3-7-12(13)18-15(19)11-6-5-9-17-14(11)16/h2-9H,1,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLATZWQNULGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3=C(N=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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